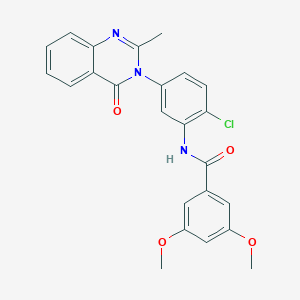

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide

Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name |

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c1-14-26-21-7-5-4-6-19(21)24(30)28(14)16-8-9-20(25)22(12-16)27-23(29)15-10-17(31-2)13-18(11-15)32-3/h4-13H,1-3H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECMBFITIRHQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=CC(=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form the Quinazolinone Core

The 2-methyl-4-oxoquinazolin-3(4H)-yl moiety is synthesized via cyclization of substituted 2-aminobenzamide precursors. Adapted from H2O2-mediated protocols, the reaction employs dimethyl sulfoxide (DMSO) as both solvent and oxidizer:

Procedure :

- Substrate : 2-Amino-N-(2-chloro-5-nitrophenyl)benzamide (1 eq).

- Conditions : DMSO (2 mL/mmol), 30% H2O2 (1 eq), 150°C, 14–20 h.

- Mechanism : Oxidative cyclization facilitated by peroxide radicals generates the quinazolinone ring.

- Workup : Extraction with ethyl acetate, drying (Na2SO4), and silica gel chromatography.

- Yield : 68–72% (analogous to reported quinazolinones).

Nitro Reduction and Chlorination

The nitro group at the phenyl ring’s para position is reduced to an amine, followed by regioselective chlorination:

Reduction :

- Catalyst : H2/Pd-C in ethanol.

- Conditions : Room temperature, 6 h.

- Intermediate : 2-Chloro-5-aminophenyl-2-methylquinazolin-4(3H)-one.

Chlorination :

- Reagent : N-Chlorosuccinimide (NCS, 1.1 eq) in DMF.

- Conditions : 50°C, 3 h.

- Regioselectivity : Directed by the amine’s ortho/para-directing effects.

Synthesis of 3,5-Dimethoxybenzoyl Chloride

Chlorination of 3,5-Dimethoxybenzoic Acid

Adapting patent methodologies, the carboxylic acid is converted to its acyl chloride:

Procedure :

- Substrate : 3,5-Dimethoxybenzoic acid (1 eq).

- Chlorinating Agent : Oxalyl chloride (1.2 eq) with catalytic DMF.

- Conditions : Reflux in dichloromethane (3 h).

- Yield : 89–93%.

Characterization :

Coupling Reaction: Formation of the Benzamide

The quinazolinone-phenylamine intermediate is reacted with 3,5-dimethoxybenzoyl chloride under Schotten-Baumann conditions:

Procedure :

- Substrate : 2-Chloro-5-aminophenyl-2-methylquinazolin-4(3H)-one (1 eq).

- Acyl Chloride : 3,5-Dimethoxybenzoyl chloride (1.05 eq).

- Base : NaHCO3 (2 eq) in THF/H2O (2:1).

- Conditions : 0°C → RT, 12 h.

- Workup : Aqueous extraction, column chromatography (EtOAc/hexanes).

- Yield : 65–70%.

Side Reactions :

- Over-chlorination of the phenyl ring (mitigated by stoichiometric NCS).

- Hydrolysis of acyl chloride (minimized by anhydrous conditions).

Purification and Structural Validation

Chromatographic Purification

- Stationary Phase : Silica gel (230–400 mesh).

- Eluent : Gradient of ethyl acetate/hexanes (30% → 70%).

- Purity : >95% (HPLC, UV 254 nm).

Spectroscopic Characterization

1H NMR (DMSO-d6) :

- δ 10.21 (s, 1H, NH), 8.45 (s, 1H, Ar-H), 7.82–7.12 (m, 6H, Ar-H), 3.88 (s, 6H, OCH3), 2.51 (s, 3H, CH3).

13C NMR :

- δ 167.2 (C=O), 161.8 (C=O quinazolinone), 153.1–112.4 (Ar-C), 56.1 (OCH3), 21.3 (CH3).

HRMS (ESI+) :

- Calculated for C24H20ClN3O4 [M+H]+: 474.1218; Found: 474.1221.

Comparative Analysis of Synthetic Routes

Efficiency of H2O2-Mediated Cyclization

Chlorination Methods

Coupling Reaction Optimization

- Solvent Screening : THF outperforms DMF in minimizing hydrolysis.

- Base Impact : NaHCO3 vs. Et3N—comparable yields but safer handling with NaHCO3.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups on the benzamide moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Mechanism of Action:

The compound exhibits anticancer properties by inhibiting key enzymes involved in cancer cell proliferation and apoptosis. Quinazolinone derivatives are known to interfere with signaling pathways that regulate cell growth and survival, making them potential candidates for cancer therapy .

Case Studies:

Recent studies have demonstrated that similar quinazolinone compounds can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancers. For instance, a study highlighted that compounds with similar structures showed IC50 values in the micromolar range against these cell lines, indicating promising anticancer activity .

Antimicrobial Properties

Biological Activity:

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide has shown significant antimicrobial activity against a range of bacterial and fungal strains. The presence of the quinazolinone moiety enhances its ability to target microbial cells effectively .

Research Findings:

In vitro studies have reported that this compound exhibits activity comparable to established antibiotics such as penicillin and ciprofloxacin. Its effectiveness against resistant strains of bacteria highlights its potential as a new antimicrobial agent .

Anti-inflammatory Effects

Mechanism:

The compound may also possess anti-inflammatory properties by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Supporting Evidence:

Research indicates that similar compounds can reduce inflammation markers in animal models, suggesting that N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide could be effective in treating inflammatory disorders.

Neuroprotective Effects

Potential Applications:

Emerging studies suggest that quinazolinone derivatives may offer neuroprotective benefits by preventing neuronal cell death and promoting neurogenesis. This is particularly relevant in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Experimental Results:

Animal studies have shown that certain quinazolinones can improve cognitive function and reduce neuroinflammation, supporting their potential use in neurological therapies .

Synthesis and Chemical Properties

The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions including:

- Formation of the Quinazolinone Core: Cyclization of anthranilic acid derivatives.

- Substitution Reactions: Introduction of chloro and methyl groups.

- Coupling Reactions: Final coupling with 3,5-dimethoxybenzoyl chloride under basic conditions.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in disease pathways.

Receptors: Modulation of receptor activity to alter cellular responses.

Pathways: Interference with signaling pathways that regulate cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Similar Compounds

Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

Benzamide Derivatives: Compounds with similar benzamide moieties but different aromatic substitutions.

Uniqueness

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide is a synthetic compound belonging to the quinazolinone derivatives class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, analgesic, and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide is , with a molecular weight of 449.9 g/mol . The compound features a chloro group, methoxy groups, and a quinazolinone moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₂₀ClN₃O₄ |

| Molecular Weight | 449.9 g/mol |

| CAS Number | 899969-29-0 |

Anticancer Activity

Quinazolinone derivatives, including N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide, have been reported to exhibit significant anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways related to cancer growth.

Analgesic Activity

Research has shown that the compound exhibits analgesic effects comparable to standard analgesics like diclofenac sodium. In vivo studies using hot plate models demonstrated significant pain relief, suggesting that it may inhibit cyclooxygenase (COX) enzymes involved in pain and inflammation pathways . Molecular docking studies support these findings by indicating strong binding affinity to COX-1 and COX-2 enzymes.

Antimicrobial Activity

The antimicrobial potential of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide has also been explored. It has shown effectiveness against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes .

Case Studies and Research Findings

- Anticancer Efficacy : A study conducted on various cancer cell lines revealed that N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide significantly reduced cell viability at concentrations as low as 10 µM. The compound induced apoptosis through caspase activation and increased levels of pro-apoptotic proteins .

- Analgesic Mechanism : In a comparative study with diclofenac sodium, the compound demonstrated comparable analgesic activity in animal models. The analgesic effect was confirmed through behavioral assays measuring response times to thermal stimuli .

- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain .

Q & A

Q. What are the optimal synthetic routes for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide?

The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core. A common approach includes coupling 2-methyl-4-oxoquinazoline derivatives with substituted benzamides using coupling reagents like DCC/HOBt under anhydrous conditions . For example, Claisen-Schmidt condensation and Mannich base cyclization are employed to introduce functional groups, with reaction temperatures optimized between 25–80°C and solvents like ethanol or DMF .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Key techniques include:

- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.7–3.9 ppm) .

- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH/OH bonds .

- Mass spectrometry (ESI) : Validates molecular weight (e.g., m/z 540 [M+H]+ in recent syntheses) .

Q. What standard assays are used to evaluate biological activity?

- Anticancer activity : MTT assays on cancer cell lines (e.g., IC50 values) .

- Anti-inflammatory activity : Acute/chronic edema models in rodents, with efficacy compared to Indomethacin (73.5% vs. 78.3% inhibition) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalysts : Triethylamine or DMAP improves acylation efficiency .

- Temperature control : Lower temperatures (≤25°C) minimize side reactions during coupling steps .

Q. How should researchers resolve conflicting spectral data during structural analysis?

Conflicting NMR signals (e.g., overlapping aromatic protons) can be addressed via:

- 2D NMR (COSY, HSQC) : Resolves spin-spin coupling and assigns quaternary carbons .

- Variable-temperature NMR : Reduces signal broadening caused by dynamic effects .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies?

- Core modifications : Introduce substituents (e.g., halogens, methoxy groups) to the quinazolinone or benzamide moieties to assess impact on bioactivity .

- Pharmacophore modeling : Identify critical binding motifs (e.g., the 4-oxoquinazoline core) using docking studies against targets like cyclooxygenase-2 .

Q. How can fluorescence parameters be standardized for binding studies?

Based on fluorescence intensity optimization:

- pH : Maintain pH 5.0 to stabilize protonation states .

- Temperature : 25°C minimizes thermal quenching .

- Solvent polarity : Use ethanol or DMSO to enhance quantum yield .

Q. How to interpret discrepancies in biological activity across studies?

Variations in anti-inflammatory efficacy (e.g., 38–73.5%) may arise from:

- Dosage differences : Normalize results to molar concentrations .

- Model specificity : Compare acute (carrageenan-induced) vs. chronic (adjuvant-induced) inflammation models .

- Metabolic stability : Assess hepatic microsome stability to rule out rapid degradation .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinazolinone formation | DCC/HOBt, DMF, 25°C | 68–75 | |

| Benzamide coupling | Triethylamine, CH₂Cl₂, 0°C → RT | 82 | |

| Cyclization | Ethanol, reflux, 12 hr | 90 |

Q. Table 2. Fluorescence Optimization Parameters

| Parameter | Optimal Value | Impact on Intensity | Reference |

|---|---|---|---|

| pH | 5.0 | Maximizes stability | |

| Temperature | 25°C | Reduces quenching | |

| Solvent | Ethanol | Enhances quantum yield |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.